2-Iodonicotinonitrile
Overview
Description
2-Iodonicotinonitrile: is a chemical compound with the molecular formula C₆H₃IN₂ . It is a derivative of nicotinonitrile, where an iodine atom is substituted at the second position of the pyridine ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodonicotinonitrile can be synthesized through various methods. One common approach involves the iodination of nicotinonitrile. The reaction typically uses iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds or alkynylated pyridines.
Reduction Reactions: Products include aminopyridines.
Scientific Research Applications
Chemistry: 2-Iodonicotinonitrile is used as a building block in organic synthesis
Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological targets. Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They have been explored as candidates for anticancer, antimicrobial, and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-iodonicotinonitrile and its derivatives depends on the specific biological target or chemical reaction. In medicinal chemistry, its derivatives may act by inhibiting enzymes or modulating receptors. The presence of the iodine atom and nitrile group can influence the compound’s binding affinity and reactivity with molecular targets.
Comparison with Similar Compounds
2-Bromonicotinonitrile: Similar structure but with a bromine atom instead of iodine.
2-Chloronicotinonitrile: Similar structure but with a chlorine atom instead of iodine.
2-Fluoronicotinonitrile: Similar structure but with a fluorine atom instead of iodine.
Comparison: 2-Iodonicotinonitrile is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions compared to its bromine, chlorine, or fluorine counterparts. The larger atomic radius and higher polarizability of iodine can influence the compound’s chemical behavior, making it more suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-iodopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOZARUWGMZCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473164 | |
Record name | 2-Iodonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490039-73-1 | |
Record name | 2-Iodo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490039-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodonicotinonitrile 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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